6-Benzylpyrimidine-2,4(1h,3h)-dione

Photochemistry Computational Chemistry Spectroscopy

Avoid experimental variability: 5-benzyluracil or substituted derivatives introduce different photophysics and bioactivity. This unsubstituted 6-benzyluracil eliminates ambiguity. • Five distinct deactivation pathways vs. one for 5-BU, ensuring reliable photochemical behavior. • EC50=23 µM baseline anti-HIV-1 activity for accurate SAR in NNRTI programs. • Optimal stability in C-H arylation; facile benzyl deprotection for heterocycle synthesis. Strict identity and purity ensure batch-to-batch consistency.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 13345-11-4
Cat. No. B1266948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylpyrimidine-2,4(1h,3h)-dione
CAS13345-11-4
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=O)NC(=O)N2
InChIInChI=1S/C11H10N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
InChIKeyWWULIABIMURATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylpyrimidine-2,4(1h,3h)-dione: Identity & Sourcing


6-Benzylpyrimidine-2,4(1h,3h)-dione, also widely known as 6-benzyluracil, is a heterocyclic organic compound belonging to the pyrimidinedione family. It is characterized by a uracil scaffold with a benzyl group appended at the sixth position of the pyrimidine ring [1]. This specific substitution pattern confers distinct chemical properties, such as enhanced lipophilicity relative to the unsubstituted uracil core, and serves as the foundational structural motif for a wide range of bioactive molecules, including notable non-nucleoside reverse transcriptase inhibitors [2]. The compound is commercially available and is utilized as a versatile building block in synthetic organic chemistry, particularly for the construction of more complex heterocyclic systems [3].

1
C-H arylation & heterocyclic methodology scaffold; reported as preferred over alkyl-protected uracils for stability
2
Regioisomer-specific probe for photophysical studies; distinct 5-pathway deactivation vs. 5-benzyluracil
3
Supports lipophilic tuning and bioactive scaffold research; foundational core for NNRTI SAR exploration

Risks of Non-Specific 6-Benzylpyrimidine-2,4(1h,3h)-dione Substitutes


The term '6-benzylpyrimidine-2,4(1h,3h)-dione' can be ambiguous in procurement, as it is often used synonymously with '6-benzyluracil' or even more broadly with 'benzyl-substituted uracils.' However, a 'generic' substitution may fail to distinguish between critical structural isomers, such as 5-benzyluracil (5-BU) versus the target 6-benzyluracil (6-BU), which exhibit fundamentally different photophysical behaviors and synthetic utility [1]. Furthermore, the unadorned 6-benzyluracil core must be distinguished from its numerous, and often more potent, functionalized derivatives (e.g., 6-benzyl-2-thiouracil or MKC-442) to ensure the correct starting material is obtained for a given research application [2]. Reliance on non-specific sourcing can introduce batch-to-batch variability or unintended biological activity, undermining experimental reproducibility. The following evidence confirms the necessity of procuring the specific, unsubstituted 6-benzyluracil based on quantifiable differentiating attributes.

5-BU vs. 6-BU
Regioisomer substitution may shift photochemical deactivation pathways; 5-BU does not replicate 6-BU excited-state behavior
Unsubstituted Uracil
Lacks the 6-benzyl pharmacophore; inactive in HIV-1 RT inhibition context; may not support SAR baseline studies
Derivatized Uracils
Generic benzyl-substituted uracils can introduce off-target activity; limits pure mechanistic interpretation in assay systems

6-Benzylpyrimidine-2,4(1h,3h)-dione: Differentiating Evidence


Photochemical Deactivation Divergence in Benzyluracil Regioisomers

A direct head-to-head comparative study of the regioisomers 6-benzyluracil (6-BU) and 5-benzyluracil (5-BU) using real-time time-dependent density functional theory (RT-TDDFT) revealed fundamentally different excited-state deactivation mechanisms. While both follow a two-step decay pattern (S2 → S1 → S0), the S1 → S0 decay for 6-BU is more complex, consisting of five distinct pathways compared to the simpler process in 5-BU [1]. This difference is not merely qualitative; it translates into quantifiable differences in their response to specific laser field parameters, enabling highly selective excitation of 6-BU [2].

Photochemical Divergence
Head-to-head comparison
5 distinct deactivation pathways (S1 → S0)
Regioisomer-specific photochemical signature
6-BU exhibits a more complex deactivation picture than 5-BU
Photochemistry Computational Chemistry Spectroscopy

Benzyluracil Advantage in C-H Arylation Reactions

In the context of C-H arylation reactions to generate 5- or 6-aryluracils, benzyl-protected uracils were explicitly selected over other protecting groups (e.g., methyl or other alkyl groups) due to their superior stability during the arylation step and the facile cleavage of the benzyl groups afterward [1]. This class-level inference highlights the unique balance of robustness and deprotectability offered by the 6-benzyl moiety on the uracil core, a property not equally shared by all 6-substituted uracils. The specific 6-benzyl substitution pattern on the parent uracil is therefore the optimal starting point for such synthetic transformations, making it a strategic choice for methodology development.

C-H Arylation Utility
Class-level inference
"Most practical" choice for Pd-catalyzed C-H arylation
Supports synthetic methodology fit
Selected for stability and facile deprotection over other protecting groups
Synthetic Methodology C-H Activation Heterocyclic Chemistry

HIV-1 Reverse Transcriptase Inhibition Baseline

While 6-benzyluracil itself is not the most potent anti-HIV compound in its class, its 6-benzyl substitution is the critical determinant for a specific antiviral phenotype. A comparative study of 6-substituted uracil derivatives demonstrated that the 6-benzyl analog (compound 27) showed anti-HIV-1 activity with an EC50 value of 23 µM [1]. In stark contrast, the 6-(cyclohexylthio) analog was ~3-fold more potent (EC50 = 8.2 µM), while the 6-phenoxy derivative was ~3.7-fold less potent (EC50 = 85 µM). Unsubstituted uracil is completely inactive in this assay. This cross-study comparison demonstrates that the specific 6-benzyl group provides a quantifiable, albeit moderate, level of activity that defines a unique pharmacological starting point for further optimization.

HIV-1 RT Baseline
Cross-study comparable
EC50 23 µM
Reported SAR starting point context
~3-fold less potent than 6-cyclohexylthio analog; unsubstituted uracil inactive
Antiviral Research Medicinal Chemistry Enzyme Inhibition

Solubility and Melting Point Specifications

The physical properties of 6-benzylpyrimidine-2,4(1h,3h)-dione are distinct and quantifiable, providing essential parameters for experimental and formulation work. Vendor technical datasheets indicate the compound is soluble in DMSO up to 25 mg/mL (or approximately 50 mM) and sparingly soluble in methanol and water [REFS-1, REFS-2]. These values contrast with the highly water-soluble unsubstituted uracil and the less soluble, more lipophilic 5-substituted uracil derivatives. Furthermore, the compound is reported to have a melting point of approximately 190°C with decomposition and is stable when stored under recommended conditions (-20°C, inert atmosphere) .

Solubility & Melting Pt
Supporting evidence
≥25 mg/mL DMSO (50 mM); Mp ~190°C (dec.)
Pre-formulation and assay design context
Sparingly soluble in water/methanol; distinct from highly water-soluble uracil
Pre-formulation Analytical Chemistry Solubility Studies

6-Benzylpyrimidine-2,4(1h,3h)-dione: Key Application Scenarios


Photophysical Probe & Excited-State Dynamics

Researchers developing photo-switchable molecules, studying UV-induced DNA-protein cross-linking mechanisms, or investigating excited-state dynamics require a molecule with a well-defined and unique photochemical signature. The proven, quantifiable difference in the number of deactivation pathways (five for 6-BU) compared to its regioisomer 5-BU makes 6-benzyluracil an essential and non-substitutable tool for such studies [1]. Using 5-BU would yield a different photochemical response, invalidating the experimental model. This specific evidence ensures the procured compound will perform as expected in these specialized applications.

HIV-1 NNRTI Design & SAR Exploration Scaffold

Medicinal chemistry programs focused on developing novel HIV-1 NNRTIs need a validated starting point. The evidence confirms that the 6-benzyl substituent on the uracil core is the defining feature for a specific anti-HIV-1 activity window, with an EC50 of 23 µM [1]. This quantifiable baseline activity is essential for understanding structure-activity relationships (SAR). Procuring a different 6-substituted uracil (e.g., a 6-phenyl or 6-methyl analog) would not provide the same baseline activity, potentially misleading the SAR analysis. The compound's established role as a precursor to more potent agents like Emivirine (MKC-442) further solidifies its strategic value in antiviral research [2].

Pd-Catalyzed C-H Functionalization Methodology

For organic chemists developing new synthetic methods for heterocycle functionalization, the choice of starting material can be the difference between success and failure. Literature explicitly states that benzyl-protected uracils are the 'most practical' choice for C-H arylation reactions due to their superior stability during the transformation and facile deprotection [1]. This class-level evidence directly supports the selection of 6-benzyluracil as the optimal substrate for method development, as it is known to withstand the demanding reaction conditions while allowing for easy product release, a combination not guaranteed by other uracil building blocks.

Thymidine Phosphorylase Inhibition Assays

In the field of enzyme inhibition and angiogenesis research, 6-benzyluracil serves as a critical reference compound and a precursor to selective inhibitors. The compound is a well-documented, albeit weak, inhibitor of thymidine phosphorylase, and its 2-thio derivative is a potent and selective inhibitor (apparent Ki = 1.4–1.6 mM) [REFS-1, REFS-2]. When establishing a new thymidine phosphorylase assay, procuring the parent 6-benzyluracil is essential for validating the assay system and for use as a non-selective control compound against which the activity of more potent, derivative inhibitors can be measured.

Application
Selection Property
Validation Focus
Excited-State Dynamics & Photochemistry
Regioisomer specificity (6-BU vs 5-BU)
Deactivation pathway characterization; requires 5-pathway signature review
HIV-1 RT Inhibition SAR Studies
6-Benzyl pharmacophore baseline
Baseline activity confirmation; selectivity panel against substituted analogs
C-H Arylation Methodology Development
Benzyl protecting group compatibility
Stability under Pd-catalyzed conditions; deprotection efficiency
Thymidine Phosphorylase & Angiogenesis Research
Parent inhibitor scaffold
Enzyme inhibition assay control; potency benchmarking against derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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